molecular formula C25H25N7O3 B1493893 Dabigatran-13C6 CAS No. 1210608-88-0

Dabigatran-13C6

Cat. No.: B1493893
CAS No.: 1210608-88-0
M. Wt: 477.5 g/mol
InChI Key: YBSJFWOBGCMAKL-WLDHFFRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran-13C6 is labelled Dabigatran which is a nonpeptide, direct thrombin inhibitor.

Mechanism of Action

Target of Action

Dabigatran-13C6, also known as 3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid or DTXSID40678646, is a potent, competitive direct thrombin inhibitor . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Mode of Action

This compound acts by binding to thrombin and blocking its thrombogenic activity . This inhibition is reversible and competitive, meaning that this compound competes with the natural substrate (fibrinogen) for the active site of thrombin . In addition to its direct effect on thrombin activity, this compound has also been shown to inhibit thrombin-induced platelet aggregation , another critical step in the coagulation pathway.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, this compound prevents the formation of fibrin, a protein that forms a meshwork for blood clots. This action disrupts the coagulation cascade, reducing the risk of thrombus (blood clot) formation.

Pharmacokinetics

This compound is an oral anticoagulant . It is a prodrug that is hydrolyzed to the active form, Dabigatran, by intestinal and hepatic carboxylesterases . Factors such as age, high-density lipoprotein cholesterol (HDL-C), and creatinine clearance (CrCL) can influence the pharmacokinetics of this compound .

Result of Action

The primary result of this compound action is the prevention of blood clot formation . By inhibiting thrombin and disrupting the coagulation cascade, this compound reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation or those who have undergone hip or knee replacement surgery .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions. Additionally, individual patient factors such as age, renal function, and the presence of certain genetic polymorphisms can also influence the efficacy and safety of this compound .

Biological Activity

Dabigatran-13C6 is a stable isotope-labeled form of dabigatran, an oral anticoagulant that directly inhibits thrombin. This compound is primarily utilized in pharmacokinetic studies to trace the metabolic pathways and bioavailability of dabigatran in various biological matrices. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanism of action, and relevant case studies.

Dabigatran etexilate, the prodrug form of dabigatran, undergoes metabolic conversion to its active form. The pharmacokinetic properties of dabigatran are characterized by:

  • Bioavailability : Oral bioavailability ranges from 3% to 7%, increasing significantly when administered as pellets or when the capsule shell is removed .
  • Peak Concentration : Maximum plasma concentration (Cmax) is typically reached within 1-2 hours post-administration .
  • Half-life : The elimination half-life is approximately 12-14 hours, allowing for steady-state concentrations to be achieved within three days of dosing .
  • Distribution : The volume of distribution is reported to be between 50-70 L, with about 35% protein binding in plasma .

Dabigatran acts as a competitive inhibitor of thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting thrombus formation. It also inhibits both free and fibrin-bound thrombin, along with thrombin-induced platelet aggregation .

Case Studies and Clinical Trials

  • RE-LY Trial : This pivotal study compared dabigatran (110 mg and 150 mg) with warfarin in patients with non-valvular atrial fibrillation. Results indicated that dabigatran was effective in reducing stroke rates (1.54% for 110 mg and 1.11% for 150 mg) compared to warfarin (1.71%) while also showing lower rates of major bleeding events .
  • Pharmacokinetic Studies : A study involving healthy Chinese subjects assessed the pharmacokinetics of dabigatran after single doses. It revealed that plasma concentrations peaked at 3-4 hours post-dose with no serious adverse events reported, indicating a favorable safety profile .
  • Bioequivalence Studies : Research on newly developed dabigatran formulations showed that under certain conditions (such as pretreatment with rabeprazole), bioavailability could be significantly reduced (up to 70%), affecting therapeutic outcomes .

Data Tables

The following table summarizes key pharmacokinetic parameters and clinical findings related to this compound:

ParameterValue/Outcome
Oral Bioavailability 3%-7% (up to 75% with modifications)
Cmax 1-2 hours post-dose
Elimination Half-Life 12-14 hours
Volume of Distribution 50-70 L
Protein Binding ~35%
Major Bleeding Rates (RE-LY) Warfarin: 3.57%, Dabigatran: 2.87% (110 mg), 3.32% (150 mg)

Properties

IUPAC Name

3-[[2-[[(4-carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5+1,6+1,8+1,9+1,16+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSJFWOBGCMAKL-WLDHFFRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CN[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678646
Record name N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210608-88-0
Record name N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dabigatran-13C6
Reactant of Route 2
Dabigatran-13C6
Reactant of Route 3
Reactant of Route 3
Dabigatran-13C6
Reactant of Route 4
Reactant of Route 4
Dabigatran-13C6
Reactant of Route 5
Dabigatran-13C6
Reactant of Route 6
Dabigatran-13C6
Customer
Q & A

Q1: Why is Dabigatran-13C6 used as an internal standard in analyzing Dabigatran levels in biological samples?

A1: Utilizing stable isotope-labeled analogs like this compound as internal standards offers several advantages in bioanalytical methods. [] These include:

    Q2: The research mentions using high-resolution mass spectrometry (HRMS) for analysis. How does this contribute to the identification of Dabigatran and its potential metabolites?

    A2: The research by Lenz et al. [] utilizes HRMS operating in full-scan mode. This means the instrument records a wide range of m/z values, capturing data for both Dabigatran and any potential metabolites. [] This is particularly valuable because:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.